2-Methyl-2-pyrrolidin-2-ylpropanoic acid;hydrochloride
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Overview
Description
2-Methyl-2-pyrrolidin-2-ylpropanoic acid;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique structure, which includes a pyrrolidine ring and a propanoic acid moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pyrrolidin-2-ylpropanoic acid;hydrochloride typically involves the reaction of pyrrolidine with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pyrrolidin-2-ylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound .
Scientific Research Applications
2-Methyl-2-pyrrolidin-2-ylpropanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pyrrolidin-2-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar pyrrolidine ring structure.
2-Methylpropanoic acid: A carboxylic acid with a similar propanoic acid moiety.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2-pyrrolidin-2-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)6-4-3-5-9-6;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBLADNDCPRNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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